molecular formula C8H8ClNO3 B578153 Ethyl 5-chloro-2-hydroxynicotinate CAS No. 1214366-84-3

Ethyl 5-chloro-2-hydroxynicotinate

Cat. No.: B578153
CAS No.: 1214366-84-3
M. Wt: 201.606
InChI Key: OKSFSCYAZXUNNP-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-hydroxynicotinate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid, featuring a chloro substituent at the 5-position and a hydroxyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-2-hydroxynicotinate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-2-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-hydroxynicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 5-amino-2-hydroxynicotinate or 5-thio-2-hydroxynicotinate derivatives.

    Oxidation: Formation of 5-chloro-2-oxonicotinate.

    Reduction: Formation of 5-chloro-2-hydroxyethyl nicotinate.

Scientific Research Applications

Ethyl 5-chloro-2-hydroxynicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting nicotinic acetylcholine receptors.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor for agrochemicals.

Comparison with Similar Compounds

Ethyl 5-chloro-2-hydroxynicotinate can be compared with other nicotinic acid derivatives, such as:

    Ethyl 2-hydroxynicotinate: Lacks the chloro substituent, which may result in different reactivity and biological activity.

    Ethyl 5-bromo-2-hydroxynicotinate: Similar structure but with a bromo substituent instead of chloro, potentially leading to different chemical properties.

    Ethyl 5-chloro-2-methoxynicotinate: Contains a methoxy group instead of hydroxyl, affecting its reactivity and applications.

The unique combination of the chloro and hydroxyl groups in this compound makes it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

ethyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSFSCYAZXUNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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